![molecular formula C17H19FN4O4S B2714170 4-fluoranyl-N-[[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872614-06-7](/img/structure/B2714170.png)
4-fluoranyl-N-[[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a fluoranyl group, an oxadiazole ring, and an amide group. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Crystal Structure and Biological Studies
Compounds incorporating the 1,3,4-oxadiazole ring, such as derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized, revealing significant antibacterial and antioxidant activities. These derivatives demonstrate the potential of the oxadiazole moiety in contributing to the development of new antimicrobial agents with specific activities against bacteria like Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).
Corrosion Inhibition Properties
The 1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties on mild steel in acidic environments, highlighting the chemical's utility in protecting industrial materials. These studies showcase the ability of oxadiazole compounds to form protective layers on metal surfaces, preventing corrosion through both physical and chemical adsorption mechanisms (P. Ammal et al., 2018).
Synthesis and Application in Material Science
Further research into the synthesis of novel fluorane dyes incorporating the oxadiazole ring indicates the potential of these compounds in developing new materials with specific optical properties. These applications are particularly relevant in the creation of thermochromic materials and dyes, underscoring the role of oxadiazole derivatives in material science and engineering (X. Bin, 2008).
Anticancer and Antimicrobial Applications
The exploration of oxadiazole derivatives for anticancer and antimicrobial applications has led to the synthesis of compounds showing moderate to excellent activity against various cancer cell lines and microbial strains. These findings highlight the therapeutic potential of oxadiazole-containing compounds in addressing diverse biomedical challenges (B. Ravinaik et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c18-12-5-3-11(4-6-12)16(24)20-9-15-21-22-17(26-15)27-10-14(23)19-8-13-2-1-7-25-13/h3-6,13H,1-2,7-10H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANCLCBHKARNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

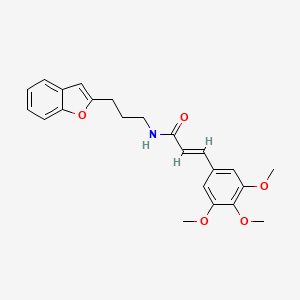
![(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2714094.png)
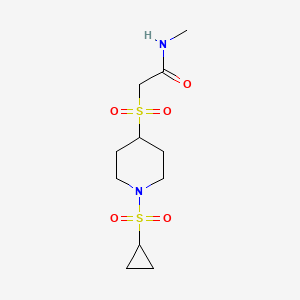
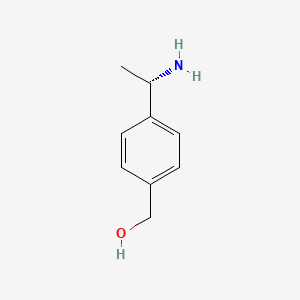
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)
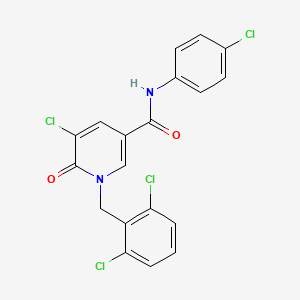
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2714103.png)

![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
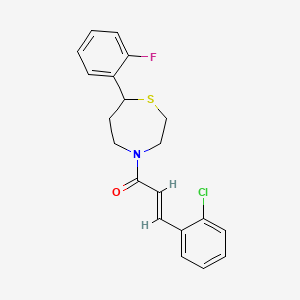
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)
